molecular formula C15H10ClNO2S3 B2851911 5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE CAS No. 1421443-08-4

5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2851911
CAS No.: 1421443-08-4
M. Wt: 367.88
InChI Key: JAGRJMVUAGZKIS-UHFFFAOYSA-N
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Description

5-Chloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a synthetic thiophene-derivative small molecule provided for research purposes. Thiophene-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities . Molecules containing the thiophene-2-carboxamide scaffold have been identified as key structural motifs in the development of novel therapeutic agents, showing promise in various research fields. Some thiophene carboxamides have been explored as potent antiviral agents, demonstrating activity against targets such as the hepatitis C virus (HCV) . Other research avenues for related compounds include their investigation as selective enzyme inhibitors. For instance, certain substituted thiophene carboxamides have been designed as direct Factor Xa inhibitors, representing a class of anticoagulants , while others have been studied for their potential as anti-cancer agents by targeting specific protein kinases . The presence of multiple thiophene rings and a carboxamide linkage in this compound's structure makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for synthesizing more complex heterocyclic systems or as a reference standard in analytical and biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S3/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGRJMVUAGZKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. One common method involves the use of Grignard reagents, where 5-chloro-2-bromothiophene reacts with magnesium to form a Grignard reagent. This intermediate is then treated with carbon dioxide to introduce a carbonyl group, followed by acid-base treatment to obtain the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, including condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are chosen for their efficiency and ability to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Physical Properties

Available data for analogs (Table 1) reveal trends in yields and melting points:

  • Yield : Thiophene derivatives (e.g., compound 9 : 90% yield) generally exhibit higher synthetic efficiency than nitro-furyl analogs (compounds 12–13 : 53–58% yield) . The target compound’s yield remains unreported.
  • Melting Point : Chlorinated derivatives (e.g., compound 9 : 186–187°C) show higher melting points than nitro-furyl analogs (155–160°C), suggesting stronger intermolecular forces. The target compound’s chlorine substituent may similarly elevate its melting point.

Functional Implications

  • Patent Compound (2019): A structurally distinct quinoline-pyrimidine-carboxamide analog () highlights the versatility of carboxamide scaffolds in drug design but lacks direct comparability due to its fused heterocyclic system .

Data Tables

Table 1: Comparative Analysis of Thiophene-2-Carboxamide Analogs

Compound ID Substituents Yield (%) Melting Point (°C) Reference
Target Compound 5-Cl, thiophene-2-carbonyl N/R N/R
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187
10 Indole-3-ylmethylene, phenyl 83 206–207
12 5-Nitro-2-furyl, 4-fluorophenyl 53 155–156
13 5-Nitro-2-furyl, 4-chlorophenyl 58 159–160
Patent Compound (2019) Quinoline-pyrimidine-carboxamide N/R N/R

N/R: Not reported in available sources.

Research Findings

  • Synthetic Efficiency : Thiophene-based substituents (e.g., compound 9 ) achieve higher yields than nitro-furyl derivatives, possibly due to steric or electronic compatibility in condensation reactions .
  • Thermal Stability : Chlorinated analogs exhibit elevated melting points, correlating with enhanced lattice stability from halogen bonding .
  • Limitations : The target compound’s lack of reported data precludes definitive conclusions about its bioactivity or pharmacokinetics.

Biological Activity

5-Chloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C15H10ClNO2S3
  • Molecular Weight : 367.89 g/mol
  • CAS Number : 1797760-72-5

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with chlorinated compounds. The synthetic pathway often includes:

  • Formation of thiophene derivatives.
  • Chlorination at the 5-position.
  • N-methylation to yield the final carboxamide product.

Antitumor Activity

Studies have shown that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its effectiveness against various human cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10.5Induces apoptosis via ROS accumulation
K562 (Leukemia)12.3Inhibits cell proliferation
PC-3 (Prostate)9.8Cell cycle arrest in G0/G1 phase

The compound's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and cell cycle modulation .

Mechanistic Studies

Mechanistic investigations reveal that the compound activates apoptotic pathways by increasing ROS levels, leading to DNA damage and subsequent cell death. Flow cytometry analyses indicate a significant increase in apoptosis rates among treated cells compared to controls, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Prostate Cancer : A recent study evaluated the effect of the compound on PC-3 prostate cancer cells, where it was found to cause a 63% apoptosis rate at a concentration of 10 µM, comparable to standard treatments .
  • In Vivo Efficacy : In xenograft models, the compound demonstrated substantial tumor growth inhibition, supporting its potential for further development as an anticancer therapeutic .

Q & A

Q. Why do DSC and TGA data show thermal stability discrepancies?

  • Root Cause :
  • Hydrate Formation : DSC may detect bound water (endothermic peak at 80–100°C), while TGA shows mass loss .
  • Solution :
  • Characterize polymorphs via PXRD and confirm anhydrous form by Karl Fischer titration .

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